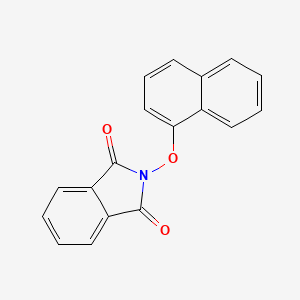
2-(1-Naphthyloxy)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Naphthyloxy)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives Isoindoline-1,3-dione derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthyloxy)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with 1-naphthol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is isolated through crystallization and further purified using industrial-scale chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(1-Naphthyloxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The naphthyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted isoindoline-1,3-dione derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Naphthyloxy)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(1-Naphthyloxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter degradation. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally related compound with similar biological activities.
N-Substituted Isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom, exhibiting diverse biological properties.
Quinone Derivatives: Compounds formed through the oxidation of isoindoline-1,3-dione derivatives.
Uniqueness
2-(1-Naphthyloxy)isoindoline-1,3-dione is unique due to the presence of the naphthyloxy group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C18H11NO3 |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-naphthalen-1-yloxyisoindole-1,3-dione |
InChI |
InChI=1S/C18H11NO3/c20-17-14-9-3-4-10-15(14)18(21)19(17)22-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H |
InChI Key |
COJWDRHLVHNMID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2ON3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


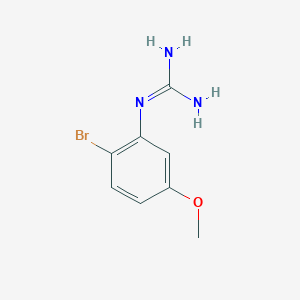
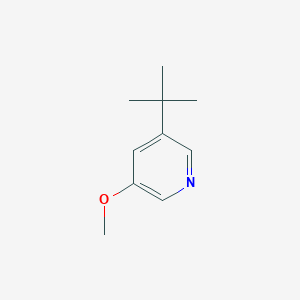
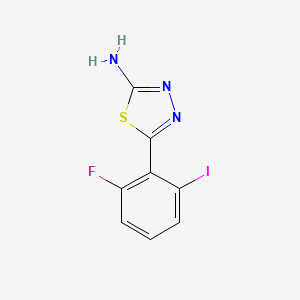
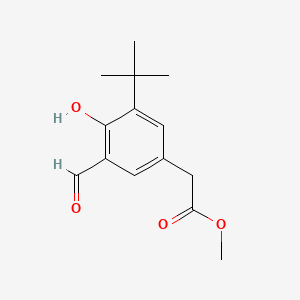
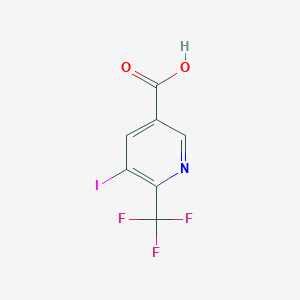
![1-[4-(Trifluoromethoxy)benzyl]azetidine](/img/structure/B13680923.png)
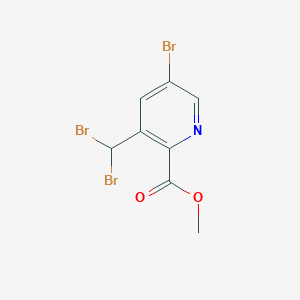
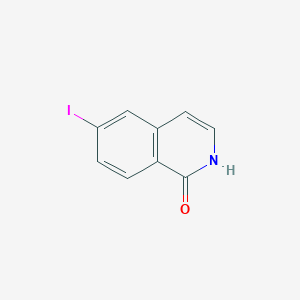

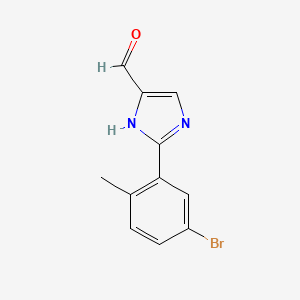
![[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13680948.png)
![4-Chloro-5-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole](/img/structure/B13680950.png)


